molecular formula C6H8O4 B2792030 (1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid CAS No. 697-48-3

(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid

Cat. No. B2792030
CAS RN: 697-48-3
M. Wt: 144.126
InChI Key: CUXGZYHWQYTLKE-DZSWIPIPSA-N
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Description

“(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid” is a type of organic compound known as an anilide . It’s a stereoisomer, specifically a diastereomer . Diastereomers are stereoisomers that are not mirror images of each other and non-superimposable .

Scientific Research Applications

Synthesis and Enzyme Inhibition

  • Synthesis and Inhibitory Action : A study by Badiani et al. (1996) focused on synthesizing 1-substituted cyclopropane 1,2-dicarboxylic acids, including (1S,2S)-1-methylcyclopropane 1,2-dicarboxylic acid. These compounds were found to be effective inhibitors of 3-methylaspartase, an enzyme involved in certain biochemical pathways. The potent inhibition by these compounds suggests a potential role in studying and manipulating specific enzymatic reactions (Badiani, Lightfoot, & Gani, 1996).

Absolute Configuration and Chemical Synthesis

  • Determining Absolute Configuration : Research by Aratani, Nakanisi, and Nozaki (1970) involved the absolute configuration of related cyclopropane compounds. Understanding the precise stereochemistry of these molecules is crucial for applications in organic synthesis and the development of pharmaceuticals (Aratani, Nakanisi, & Nozaki, 1970).

Chemoenzymatic Synthesis

  • Chemoenzymatic Approaches : Lugano et al. (1992) discussed enantioselective chemoenzymatic synthesis of 1-amino 2-methyl cyclopropane carboxylic acids, demonstrating the versatility of combining enzymatic and chemical methods for synthesizing stereochemically complex molecules (Lugano, Monteiro, Fliche, Braun, & Goffic, 1992).

Development in Asymmetric Transformations

  • Synthesis of Chiral Ligands : Majid et al. (2012) synthesized chiral C2 symmetrical bidentate substituted amide ligands derived from chiral Feist’s acid, including variants of methylcyclopropane-1,2-dicarboxylic acid. These ligands are of interest in asymmetric transformations, highlighting the importance of cyclopropane derivatives in developing chiral catalysts (Majid, Islam, Al-Othman, Al-Salhoob, & Barakat, 2012).

Understanding Biological Activity

  • Biological Activity Studies : Krasnov, Korolyova, and Levit (2003) analyzed methods for synthesizing 1-aminocyclopropane-1,2-dicarboxylic acid derivatives and their transformations, which yield compounds with potential biological activities. This research is significant for understanding how cyclopropane derivatives may be used in biological and pharmacological contexts (Krasnov, Korolyova, & Levit, 2003).

Safety and Hazards

The safety data sheet for similar compounds suggests that they can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1S,2R)-1-methylcyclopropane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-6(5(9)10)2-3(6)4(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXGZYHWQYTLKE-DZSWIPIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

697-48-3
Record name rac-(1R,2S)-1-methylcyclopropane-1,2-dicarboxylic acid
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